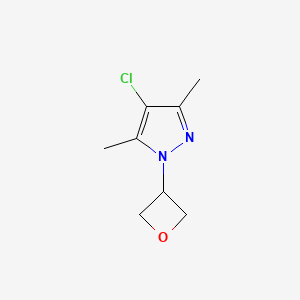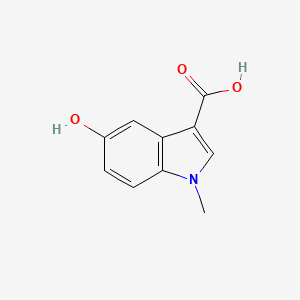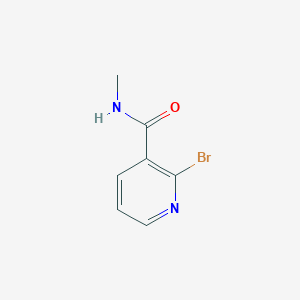![molecular formula C7H10N2OS B15330562 (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol](/img/structure/B15330562.png)
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol is a heterocyclic compound that features a pyrazole ring fused with a thiazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: Starting from commercially available pyrazoles, the pyrazole ring is constructed through cyclization reactions.
Introduction of the Thiazine Ring: The thiazine ring is introduced via a series of reactions involving the formation of intermediates such as pyrazole-5-aldehydes, followed by deprotection and reduction steps.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as activated manganese dioxide in toluene.
Reduction: Reduction reactions can be performed using reagents like catalytic palladium on carbon in acetic acid.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Catalytic palladium on carbon in acetic acid.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 7,8-Dihydro-4H-pyrazolo[4,3-c]azepine-6-one
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Uniqueness
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol is unique due to the presence of both a pyrazole and a thiazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C7H10N2OS |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-ylmethanol |
InChI |
InChI=1S/C7H10N2OS/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3,10H,1-2,4-5H2 |
InChI-Schlüssel |
HWLLSCLGUJFKKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC2=C(C=NN21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)



![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)


![Gold, [(dimethylamino)phenylmethylene]iodo-](/img/structure/B15330579.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)


